molecular formula C6H9NO5 B580120 2-Acetamido-2,3,3-trideuteriobutanedioic acid CAS No. 89829-69-6

2-Acetamido-2,3,3-trideuteriobutanedioic acid

Cat. No.: B580120
CAS No.: 89829-69-6
M. Wt: 178.158
InChI Key: OTCCIMWXFLJLIA-OVLJBECYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isotope labelled N-Acetyl-D,L-aspartic acid is used in biological studies for metabolic alterations associated with schizophrenia.

Scientific Research Applications

  • High-Resolution Mass Spectrometry : 2-Acetamido derivatives have been examined through high-resolution mass spectrometry to specify in detail the fragmentation pathways undergone by these molecules. This application is crucial in understanding the molecular structure and behavior of such compounds (Dougherty et al., 1973).

  • Complexing Agents in Metal Ion Buffers : Some acetamido derivatives, like N-(2-Acetamido)iminodiacetic acid, are used as complexing agents in metal ion buffers operating at physiological pH. This has significant implications in the analytical determination of metal ions (Hamed et al., 1994).

  • pH Imaging using Hyperpolarized (13)C MRI : N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a related compound, has been applied in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This technique allows for rapid, sensitive pH measurements within the physiological range, a crucial aspect in various medical imaging and diagnostic procedures (Flavell et al., 2015).

  • Synthesis of Isotopically Labeled Compounds : The synthesis of deuterium and tritium-labeled acetamido derivatives has been described, facilitating studies where stable isotopic labeling is essential. This is particularly relevant in tracking molecular pathways and interactions in various chemical and biological processes (Hsi & Skaletzky, 1980).

  • Structural Studies of Organotin Compounds : Research into the structure of tri- and diorganotin(IV) dicarboxylates derived from similar acetamido acids has been conducted. Understanding these structures is important in the field of organometallic chemistry, which has applications in catalysis, materials science, and pharmaceuticals (Lyčka et al., 2010).

  • Bioanalytical Methods : The bioanalytical method for evaluating the pharmacokinetics of 2-Phosphonomethyl pentanedioic acid (2-PMPA), a compound related to 2-Acetamido derivatives, has been developed. Such methods are crucial for understanding the behavior of new drugs and compounds in biological systems (Rais et al., 2014).

Properties

IUPAC Name

2-acetamido-2,3,3-trideuteriobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/i2D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCCIMWXFLJLIA-OVLJBECYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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